5-Bromobenzo[b]furan-2-carbonyl chloride

Catalog No.
S674300
CAS No.
62878-96-0
M.F
C9H4BrClO2
M. Wt
259.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromobenzo[b]furan-2-carbonyl chloride

CAS Number

62878-96-0

Product Name

5-Bromobenzo[b]furan-2-carbonyl chloride

IUPAC Name

5-bromo-1-benzofuran-2-carbonyl chloride

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

InChI

InChI=1S/C9H4BrClO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H

InChI Key

FGPAEHRRVKLUHA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl

Synthesis of Heterocyclic Compounds:

-Bromobenzo[b]furan-2-carbonyl chloride is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those containing the benzofuran core. Its reactive carbonyl chloride functionality allows for diverse reactions with various nucleophiles, enabling the introduction of different substituents onto the benzofuran ring.

Studies have reported its application in the synthesis of:

  • Benzofuran derivatives: By reacting 5-bromobenzo[b]furan-2-carbonyl chloride with amines, alcohols, or thiols, researchers can obtain diversely substituted benzofuran derivatives. These derivatives exhibit a wide range of biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties [].
  • Fused heterocycles: 5-Bromobenzo[b]furan-2-carbonyl chloride can serve as a building block for the synthesis of more complex fused heterocycles. For example, it has been used in the synthesis of benzofuro[2,3-d]pyrimidines, which exhibit potential anti-cancer properties [].

Potential Uses in Medicinal Chemistry:

The presence of the bromine atom and the reactive carbonyl chloride group in 5-bromobenzo[b]furan-2-carbonyl chloride makes it an attractive candidate for exploring its potential in medicinal chemistry.

  • Development of new drugs: Researchers are investigating the possibility of using 5-bromobenzo[b]furan-2-carbonyl chloride as a starting material for the synthesis of novel bioactive molecules with potential therapeutic applications [].
  • Modification of existing drugs: The molecule's versatile reactivity allows for the introduction of the benzofuran moiety into existing drugs, potentially leading to improved pharmacological properties or targeting new therapeutic areas [].

5-Bromobenzo[b]furan-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClO2C_9H_4BrClO_2 and a molecular weight of approximately 259.48 g/mol. It is characterized by the presence of a bromine atom, a carbonyl group, and a chlorine atom, making it an important intermediate in various organic synthesis applications. The compound is typically represented by its International Chemical Identifier (InChI) key, which is FGPAEHRRVKLUHA-UHFFFAOYSA-N .

Due to its reactive functional groups:

  • Nucleophilic Substitution: The carbonyl chloride group can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Acylation Reactions: This compound can be used to acylate various substrates, introducing the benzo[b]furan moiety into different chemical structures.
  • Reduction Reactions: The carbonyl group can undergo reduction to form corresponding alcohols or other derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Several synthesis methods have been reported for 5-bromobenzo[b]furan-2-carbonyl chloride:

  • Bromination of Benzo[b]furan: Benzo[b]furan can be brominated at the 5-position using brominating agents, followed by chlorination of the resulting compound.
  • Carbonylation Reactions: The introduction of the carbonyl group can be achieved through reactions involving phosgene or other carbonylating agents.
  • Direct Chlorination: Chlorination can be performed on brominated benzo[b]furan derivatives to yield the desired carbonyl chloride.

These methods provide various pathways to synthesize this compound effectively.

5-Bromobenzo[b]furan-2-carbonyl chloride is primarily utilized in:

  • Organic Synthesis: As an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: In the development of polymeric materials where specific chemical functionalities are required.
  • Research: Used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with 5-bromobenzo[b]furan-2-carbonyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-1-benzofuran-2-carboxylic acidC9H5BrO3Contains a carboxylic acid group; potential for different reactivity.
Benzo[b]furanC8H6OLacks halogen substituents; simpler structure.
2-Bromo-1-benzofuranC8H6BrOSimilar structure but different substitution pattern; may exhibit different properties.

The uniqueness of 5-bromobenzo[b]furan-2-carbonyl chloride lies in its combination of halogen and carbonyl functionalities, which can significantly influence its reactivity and biological activity compared to these similar compounds .

XLogP3

3.9

Wikipedia

5-bromobenzo[b]furan-2-carbonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types